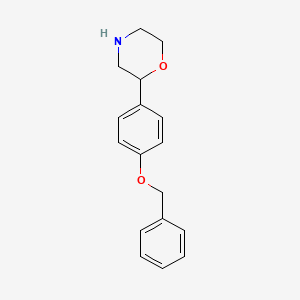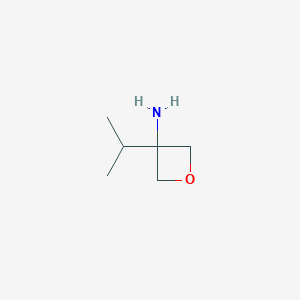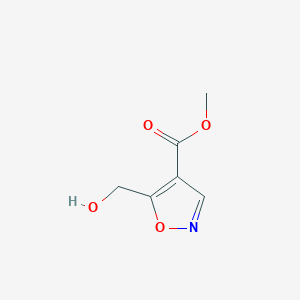
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is an organic compound characterized by the presence of a methoxy group, a phenylpropynyl group, and a disulfane linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted phenylpropynyl compound with a disulfane precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfane bond, forming thiols.
Substitution: The methoxy and phenylpropynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane involves its interaction with molecular targets through its functional groups. The disulfane linkage can undergo redox reactions, influencing cellular redox states. The phenylpropynyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one: Similar in structure but lacks the disulfane linkage.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxy-phenyl group but differs in the rest of the structure.
Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar methoxy and propynyl groups but different overall structure.
Uniqueness
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is unique due to its disulfane linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C10H10OS2 |
|---|---|
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
3-(methoxydisulfanyl)prop-1-ynylbenzene |
InChI |
InChI=1S/C10H10OS2/c1-11-13-12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
Clave InChI |
BJUPIDUBTXKKGF-UHFFFAOYSA-N |
SMILES canónico |
COSSCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)



![3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)
![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
